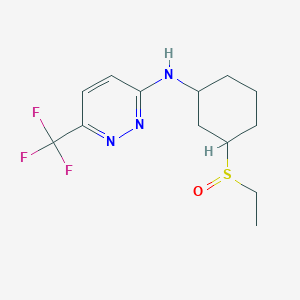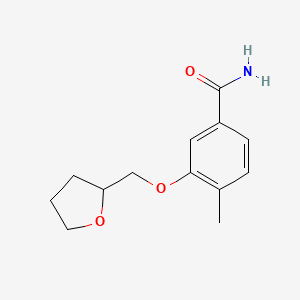![molecular formula C11H16F3N5O2S B7056265 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7056265.png)
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide is a complex organic compound featuring a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine moiety and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine Attachment: The piperazine moiety is attached through nucleophilic substitution reactions, often involving halogenated intermediates.
Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with ethanesulfonyl chloride under basic conditions to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially reducing it to a dihydropyridazine derivative.
Substitution: The trifluoromethyl group and the sulfonamide moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydride, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring typically yields N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine and sulfonamide moieties contribute to its overall pharmacokinetic properties. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanesulfonamide
- 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propanesulfonamide
- 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]butanesulfonamide
Uniqueness
Compared to similar compounds, 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethanesulfonamide group, in particular, provides a balance of hydrophilicity and lipophilicity, enhancing its bioavailability and efficacy in biological systems.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N5O2S/c12-11(13,14)9-1-2-10(17-16-9)19-5-3-18(4-6-19)7-8-22(15,20)21/h1-2H,3-8H2,(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHPCUCNHOCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)N)C2=NN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7056182.png)
![5-Tert-butyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]tetrazole](/img/structure/B7056187.png)
![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7056192.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B7056195.png)
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056202.png)

![Tert-butyl 3-[(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056222.png)
![3-Ethyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7056225.png)
![6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056231.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7056255.png)
![N-[2-[[[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7056260.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide](/img/structure/B7056276.png)
![4-Ethyl-5-fluoro-6-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrimidine](/img/structure/B7056280.png)
